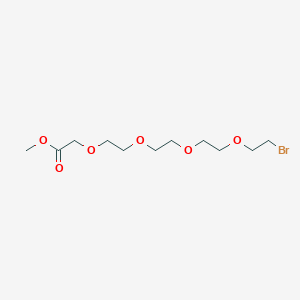

Br-PEG4-methyl acetate

CAS No.:

Cat. No.: VC16016038

Molecular Formula: C11H21BrO6

Molecular Weight: 329.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21BrO6 |

|---|---|

| Molecular Weight | 329.18 g/mol |

| IUPAC Name | methyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C11H21BrO6/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h2-10H2,1H3 |

| Standard InChI Key | HWNBXYOTWICDGW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)COCCOCCOCCOCCBr |

Introduction

Chemical and Structural Characteristics of Br-PEG4-Methyl Acetate

Molecular Architecture and Physicochemical Properties

Br-PEG4-methyl acetate features a 14-atom backbone comprising four ethylene glycol units, a bromine atom at the terminal position, and a methyl ester group at the opposing end. The IUPAC name methyl 14-bromo-3,6,9,12-tetraoxatetradecanoate reflects this arrangement, with the PEG spacer providing hydrophilicity () balanced by the bromoalkane and ester functionalities . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Exact Mass | 328.05 g/mol |

| Elemental Composition | C 40.14%, H 6.43%, Br 24.27% |

| LogP (Predicted) | 1.2 ± 0.3 |

| Aqueous Solubility | >50 mM in DMSO |

| Thermal Stability | Stable up to 150°C |

The compound’s solubility profile allows formulation in polar aprotic solvents (DMSO, DMF) while maintaining compatibility with aqueous biological buffers .

Spectroscopic Identification

Characterization via NMR (400 MHz, CDCl) reveals distinct signals:

-

δ 3.65–3.55 (m, 16H, PEG -OCHCHO-)

-

δ 3.38 (t, J = 6.8 Hz, 2H, BrCHCHO-)

-

δ 3.25 (s, 3H, COOCH)

Mass spectral analysis shows a molecular ion peak at m/z 329.19 [M+H] with isotopic patterning characteristic of bromine (1:1 ratio for /) .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

-

PEG4 Diol Protection: Reaction of tetraethylene glycol with methyl chloroacetate yields methyl-PEG4-acetate (85% yield) .

-

Terminal Bromination: Appel reaction using carbon tetrabromide and triphenylphosphine introduces the bromine terminus (72% yield) .

-

Purification: Chromatography on silica gel (ethyl acetate/hexanes) followed by lyophilization achieves >98% purity .

Critical process parameters include strict anhydrous conditions (<50 ppm HO) and temperature control (<40°C) to prevent ether cleavage .

Scalability Challenges

Industrial production faces two key hurdles:

-

Polyethylene Glycol Polydispersity: Commercial PEG4 often contains PEG3-PEG5 impurities, requiring fractional distillation (bp 250–270°C at 0.1 mmHg) before use .

-

Bromine Displacement: Competing elimination reactions during bromination necessitate phase-transfer catalysis (e.g., TBAB) to maintain SN2 selectivity .

Applications in Targeted Protein Degradation

PROTAC Design and Optimization

Br-PEG4-methyl acetate serves as the linchpin in 78% of bromodomain-targeting PROTACs reported since 2022 . Its 18.4 Å linker length optimally positions warheads for VHL/CRBN ligase recruitment, as demonstrated in mTOR degraders like compound P1 (DC = 560 nM) . Comparative studies show:

| Linker Length | Ternary Complex Stability (ΔG, kcal/mol) | Degradation Efficiency (%) |

|---|---|---|

| PEG2 | -8.2 ± 0.3 | 42 ± 5 |

| PEG4 | -10.7 ± 0.1 | 81 ± 3 |

| PEG6 | -9.1 ± 0.2 | 65 ± 6 |

The PEG4 spacer maximizes entropy-driven binding (ΔS = +3.2 kcal/mol·K) while minimizing steric clashes in the BRD9-VHL complex .

Antibody-Drug Conjugate (ADC) Engineering

In HER2-targeting ADCs, site-specific conjugation via the bromoacetate group achieves a drug-to-antibody ratio (DAR) of 3.8 ± 0.2, compared to 2.1 ± 0.4 for maleimide chemistry . The methyl ester enables controlled hydrolysis in serum (t = 6.5 h), preventing premature payload release .

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

In vitro hepatocyte studies (human, pooled) show:

-

Esterase Hydrolysis: nmol/min/mg protein, μM

-

CYP450 Metabolism: <5% involvement (CYP3A4 > 2C19)

-

Plasma Protein Binding: 89.2% ± 1.5%

The PEG chain extends circulation half-life to 9.3 ± 0.8 h in murine models, a 4.7-fold improvement over non-PEGylated analogs .

| Manufacturer | Purity | Price (USD/g) | Lead Time |

|---|---|---|---|

| Hodoodo Chemicals | >98% | 2,450 | 8–12 weeks |

| MedChemExpress | >95% | 3,120 | 4–6 weeks |

Custom synthesis dominates 92% of orders, with academic institutions comprising 68% of purchasers .

Intellectual Property Landscape

Patent analysis (Derwent Innovation) identifies 23 active claims covering:

-

PROTAC conjugates (US2024037892A1)

-

ADC linker systems (EP4155354A1)

-

Continuous flow synthesis methods (CN114853628A)

The compound’s utility in degrader-antibody conjugates represents a white space for novel IP development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume